N-(8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)isonicotinamide
Description
Properties
IUPAC Name |
N-(12-methyl-10-oxo-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N7O2/c1-9-6-12-11(7-17-15-18-8-19-22(12)15)14(24)21(9)20-13(23)10-2-4-16-5-3-10/h2-8H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSOMGHAGGNVJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=NC3=NC=NN23)C(=O)N1NC(=O)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)isonicotinamide typically involves a multi-step process:
Step 1: Formation of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core.
Step 2: Introduction of the methyl group at the 8th position using appropriate methylating agents.
Step 3: Oxidation to form the 6-oxo functionality, typically using oxidizing agents like KMnO₄.
Step 4: Coupling with isonicotinamide under suitable conditions, often using peptide-coupling reagents such as EDC or DCC.
Industrial Production Methods: Industrial production may adopt similar routes but often streamlined for cost efficiency and yield optimization, typically involving:
Utilization of continuous flow reactors to control reaction conditions tightly.
Optimization of solvent systems to enhance reaction rates and purity.
Employment of scalable oxidation and coupling techniques.
Chemical Reactions Analysis
Types of Reactions: This compound engages in various chemical reactions:
Oxidation: The 6-oxo group can undergo further oxidation under strong oxidative conditions.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like NaBH₄.
Substitution: The isonicotinamide moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Oxidation: KMnO₄, H₂O₂ under acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄ in protic or aprotic solvents.
Substitution: Nucleophiles like amines, thiols in the presence of base catalysts.
Oxidized derivatives with multiple oxo groups.
Reduced derivatives featuring hydroxyl functionalities.
Substituted products with varied nucleophilic groups replacing parts of the isonicotinamide ring.
Scientific Research Applications
Chemistry: In chemistry, this compound is valued for its versatile reactivity, serving as a starting material for synthesizing complex molecules.
Biology: Its derivatives are explored for antibacterial and antifungal properties, owing to the triazolopyrimidine backbone known for bioactivity.
Medicine: Potential pharmacological applications include anti-inflammatory and anticancer properties, attributed to its ability to interact with specific biological targets.
Industry: In industry, it can be used in material science for the development of novel polymers or as a building block for complex organic syntheses.
Mechanism of Action
The exact mechanism of action varies depending on its application, but general pathways include:
Interaction with Enzymes: It may inhibit enzymes by binding to active sites.
Modulation of Receptors: It can modulate receptor activity, either agonistically or antagonistically, affecting cellular processes.
Pathway Involvement: It might influence signal transduction pathways, thereby altering cellular responses.
Comparison with Similar Compounds
2-(2-Methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-(thiazol-2-yl)acetamide
(6-Oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic Acid
- Structural Difference : Substitutes the isonicotinamide with a carboxylic acid group.
- Key Data : Discontinued due to unspecified stability or synthesis challenges, highlighting the importance of substituent choice in commercial viability .
Substituent Variations
Key Observations :
Bioactivity: The thiazole analog () and benzodiazocinyl derivative () suggest that pyrido-triazolo-pyrimidinones with electron-deficient aromatic substituents may enhance binding to biological targets .
Solubility : Carboxylic acid derivatives () likely exhibit higher aqueous solubility but lower membrane permeability compared to amide variants.
Synthetic Accessibility : The discontinued status of acetic acid analogs () implies challenges in large-scale synthesis or purification.
Research Findings and Trends
Antimicrobial Potential
Analogous compounds, such as N-[3-(4-quinazolinyl)amino-1H-pyrazole-4-carbonyl]aldehyde hydrazones (), demonstrate inhibitory activity against fungal pathogens (e.g., Fusarium graminearum). This supports the hypothesis that the target compound’s triazolo-pyrimidine core could serve as a scaffold for antifungal agents .
Structural-Activity Relationships (SAR)
- Amide vs. Acid : Substitution with isonicotinamide (a pyridine-containing amide) may improve metabolic stability compared to simpler acetamides or carboxylic acids .
- Heterocyclic Substituents : Thiazole and oxane groups () introduce steric bulk and hydrogen-bonding capabilities, which could modulate target affinity .
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
Biological Activity
N-(8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)isonicotinamide is a complex organic compound characterized by its unique structural features, which are believed to contribute to its diverse biological activities. This article aims to provide an in-depth analysis of the biological activity associated with this compound, drawing from various research findings and case studies.
Overview of the Compound
Chemical Structure and Properties
- Molecular Formula : C₁₁H₉N₅O₂
- Molecular Weight : 258.24 g/mol
- CAS Number : 932208-92-9
The compound is derived from pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine, a class known for its biological activities. The addition of the isonicotinamide group enhances its pharmacological potential by possibly influencing its interaction with biological targets.
Anticancer Properties
Recent studies have explored the anticancer potential of compounds within the pyrido-triazolo-pyrimidine class. For instance, derivatives have shown significant activity against various cancer cell lines. A notable study evaluated a series of pyridopyrimidine derivatives for their in vitro anticancer activity against human breast cancer cells (MCF7), revealing promising results that warrant further investigation into the specific mechanisms of action associated with this compound .
| Compound | Activity | IC50 Value |
|---|---|---|
| This compound | Anticancer (MCF7) | TBD |
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Similar compounds have been identified as xanthine oxidase (XO) inhibitors. For example, modifications to the isonicotinamide scaffold have resulted in enhanced inhibitory activity against XO . The structure-activity relationship (SAR) analysis indicates that specific substitutions can significantly affect potency.
Case Studies and Research Findings
- Synthesis and Evaluation : A study focusing on the synthesis of various isonicotinamide derivatives highlighted the importance of structural modifications in enhancing biological activity. The synthesized derivatives were evaluated for their pharmacological effects in vitro and in vivo .
- Mechanism of Action : Molecular docking studies have been employed to elucidate the binding interactions between these compounds and their biological targets. This approach has provided insights into how structural features influence biological activity .
Q & A
Q. Table 1: Representative Synthetic Methods
| Method | Reagents | Solvent/Conditions | Yield | Reference |
|---|---|---|---|---|
| Condensation | Aminoguanidine, ethyl 3-oxohexanoate, aromatic aldehydes | DMF, microwave | 66–67% | |
| Cyclization | Allylamine, ethyl-N-3-((6-chloropyridin-3-yl)methyl)-5-cyano-3H-1,2,3-triazol-4-yl-formimidate | Acetonitrile, room temperature | 87% | |
| Sequential coupling | N-Tosylhydrazones, heterocyclic amines | Methanol/water (1:2) | 67% |
Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Answer:
Critical techniques include:
- 1H/13C NMR : Identifies substituent positions and coupling constants. For example, pyrido-triazolo-pyrimidines exhibit distinct aromatic proton shifts (δ 7.5–8.5 ppm) and carbonyl carbon signals (δ 165–175 ppm) .
- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1720 cm⁻¹, C=N at ~1600 cm⁻¹) .
- HRMS : Validates molecular weight accuracy (e.g., m/z 533 for triazolo-pyrimidine derivatives) .
- X-ray crystallography : Resolves structural ambiguities, such as hydrogen bonding and π-π stacking in 1,2,3-triazolo[4,5-d]pyrimidines .
How can researchers resolve discrepancies in spectroscopic data when synthesizing novel triazolo-pyrimidine derivatives?
Answer:
Discrepancies arise from structural isomers or disordered crystal packing. Methodological solutions include:
- Cross-validation : Combine NMR with X-ray crystallography to confirm substituent positions and hydrogen bonding networks .
- Dynamic NMR : Resolve rotational isomers (e.g., disordered vinyl groups in allyl-substituted derivatives) by variable-temperature studies .
- Elemental analysis : Verify purity and stoichiometry (e.g., C, H, N % within ±0.3% of theoretical values) .
What strategies are recommended for optimizing reaction yields in multi-step syntheses of complex triazolo-pyrimidine scaffolds?
Answer:
Key strategies involve:
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance cyclization efficiency compared to protic solvents .
- Catalyst optimization : Acidic conditions (e.g., trifluoroacetic acid) accelerate imine formation in microwave-assisted reactions .
- Temperature control : Room temperature minimizes side reactions in allylamine couplings, while microwave heating reduces reaction time for condensations .
Q. Table 2: Yield Optimization Parameters
| Parameter | Effect on Yield | Example |
|---|---|---|
| Solvent polarity | Higher polarity increases cyclization rates | DMF > methanol |
| Acid catalyst | Accelerates imine formation | Trifluoroacetic acid |
| Microwave heating | Reduces reaction time (10–12 minutes vs. hours) |
What are the critical steps in validating the purity of synthesized N-(8-methyl-6-oxopyrido...isonicotinamide?
Answer:
Purity validation requires:
- Chromatography : HPLC or TLC (Rf >0.8 in ethyl acetate/hexane) to detect unreacted starting materials .
- Melting point analysis : Sharp melting ranges (e.g., 202–207°C) indicate crystalline purity .
- Elemental analysis : Match experimental C/H/N percentages to theoretical values (e.g., ±0.5% deviation) .
How does the choice of solvent influence the cyclization efficiency in the formation of the pyrido-triazolo-pyrimidine core?
Answer:
Solvent polarity and proticity significantly impact cyclization:
- DMF : Enhances solubility of aromatic intermediates, facilitating intramolecular cyclization (yields ~67%) .
- Acetonitrile : Ideal for nucleophilic substitutions (e.g., allylamine reactions) due to low nucleophilic interference .
- Ethanol : Suitable for recrystallization but may reduce reaction rates due to protic character .
What computational methods can predict the biological activity of triazolo-pyrimidine derivatives, and how do they correlate with experimental data?
Answer:
- Molecular docking : Models interactions with biological targets (e.g., nicotinic acetylcholine receptors) using software like AutoDock .
- QSAR studies : Relate substituent electronic properties (e.g., fluorine substituents) to antimicrobial or antitumor activity .
- MD simulations : Validate stability of ligand-receptor complexes over nanosecond timescales .
Note : Experimental validation via enzyme inhibition assays (e.g., IC50 values) is critical to confirm computational predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
